3-Amino-4-methylbenzophenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62261-44-3 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(3-amino-4-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-12(9-13(10)15)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 |
InChI Key |
HCFKCCTUUVWZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Amino 4 Methylbenzophenone
Precursor Synthesis and Transformation Pathways
A primary strategy for synthesizing 3-Amino-4-methylbenzophenone involves the initial construction of a substituted benzophenone (B1666685) scaffold, followed by functional group interconversion to install the amine. This often involves amination or the reduction of a nitro group.
Amination Reactions in Benzophenone Scaffolds
The direct introduction of an amino group onto a pre-formed benzophenone ring is a key synthetic strategy. Modern catalytic methods have become particularly prominent for this type of transformation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. For the synthesis of this compound, this would typically involve the reaction of 3-bromo-4-methylbenzophenone with an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. Benzophenone imines can also be used as effective nitrogen sources in nickel-catalyzed amination protocols that proceed via C(sp²)-O bond cleavage. researchgate.net
Radical Amination: Intermolecular radical amination reactions can be performed using reagents like trimethylstannylated benzophenone imine, which acts as a radical acceptor. conicet.gov.ar This method allows for the formation of an imine that can be subsequently reduced to the corresponding primary amine. conicet.gov.ar
Mannich Reactions: While typically used to introduce aminoalkyl moieties, Mannich reactions represent another pathway for incorporating nitrogen-containing functional groups into the benzophenone framework. nih.gov
| Amination Method | Typical Substrate | Key Reagents/Catalyst | Description |
| Buchwald-Hartwig Amination | 3-Halo-4-methylbenzophenone | Pd catalyst, phosphine ligand, base | A transition-metal-catalyzed cross-coupling reaction forming a C-N bond. nih.gov |
| Radical Amination | Alkyl radicals | Trimethylstannylated benzophenone imine | A radical addition-elimination sequence to form an imine, which is then reduced. conicet.gov.ar |
| Mannich Reaction | Benzophenone, Formaldehyde, Amine | Acid or Base catalyst | Condensation reaction to introduce an aminoalkyl group. nih.gov |
Reductive Synthesis Approaches (e.g., Nitro-to-Amino Conversion)
One of the most common and reliable methods for introducing an aromatic amine is through the reduction of a corresponding nitro compound. This two-step process involves the synthesis of a nitro-substituted precursor followed by its reduction.
The synthesis of the required precursor, 3-nitro-4-methylbenzophenone, is typically achieved via Friedel-Crafts acylation (see section 2.2.1). Once obtained, the nitro group is reduced to the amine. A variety of reducing agents can be employed for this transformation, each with specific advantages regarding selectivity, reaction conditions, and cost.
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. It is a clean and efficient method, often providing high yields.
Metal-Acid Systems: A classic approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. google.com The Béchamp reduction, using iron and a mineral acid, is a widely used industrial process for converting aromatic nitro compounds to anilines.
Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogenation equipment.
Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) and tin(II) chloride (SnCl₂) are also effective for the reduction of aromatic nitro groups under milder conditions.
The general reaction for the reduction is as follows:
3-Nitro-4-methylbenzophenone + Reducing Agent → this compound
Recent advances have also explored single-electron transfer mechanisms for the reductive processes of nitroarenes using reagents like titanium(III) chloride (TiCl₃). nih.gov
Carbon-Carbon Bond Formation Strategies
These strategies focus on constructing the central C-C bond of the diaryl ketone structure, which is the core of the benzophenone molecule.
Friedel-Crafts Acylation Methodologies for Benzophenone Synthesis
Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. researchgate.netnih.gov The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comchemguide.co.uk
To synthesize the precursor for this compound, two primary Friedel-Crafts routes are logical:
Acylation of Toluene (B28343): Reacting toluene with 3-nitrobenzoyl chloride. The methyl group of toluene is an ortho-, para-director. The acylation is expected to occur primarily at the para-position due to the steric hindrance of the methyl group, yielding 4-methyl-3'-nitrobenzophenone. Subsequent nitration and reduction would be required to achieve the desired substitution pattern. A more direct route involves the acylation of toluene with a pre-substituted benzoyl chloride.
Acylation of a Benzene (B151609) Derivative: Reacting a suitable benzene derivative with 4-methylbenzoyl chloride (p-toluoyl chloride). To achieve the desired 3-amino substitution, one would typically start with an ortho-directing group that can later be converted to or replaced by an amino group, or start with a meta-directing group like a nitro group. For instance, the acylation of nitrobenzene (B124822) with p-toluoyl chloride would yield 3-nitro-4'-methylbenzophenone.
The general reaction scheme using AlCl₃ is:
Ar-H + R-COCl + AlCl₃ → Ar-CO-R + HCl + AlCl₃
A key advantage of Friedel-Crafts acylation is that the product, a ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations. google.com
| Reactant 1 (Aromatic Ring) | Reactant 2 (Acylating Agent) | Catalyst | Primary Product |
| Toluene | Benzoyl Chloride | AlCl₃ | 4-Methylbenzophenone guidechem.com |
| Toluene | 3-Nitrobenzoyl Chloride | AlCl₃ | 4-Methyl-3'-nitrobenzophenone |
| Nitrobenzene | 4-Methylbenzoyl Chloride | AlCl₃ | 3-Nitro-4'-methylbenzophenone |
Transition-Metal Catalyzed Coupling Reactions
Modern synthetic chemistry offers several powerful transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, providing alternatives to classical methods like Friedel-Crafts acylation. eie.gr These reactions often exhibit greater functional group tolerance and milder reaction conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide, catalyzed by a palladium(0) complex. mdpi.com To form a benzophenone, this could involve coupling an arylboronic acid with a benzoyl chloride or coupling a benzoylboronic ester with an aryl halide.
Heck Reaction: The Heck reaction couples aryl halides with alkenes. mdpi.com While not a direct route to ketones, it can be used to synthesize precursors that are then oxidized to the benzophenone.
Stille Coupling: This reaction couples an organotin compound with an organohalide, catalyzed by palladium. mdpi.com
Indium-Based Coupling: Triorganoindium compounds have been shown to be effective coupling partners with acyl chlorides in reactions catalyzed by heterogeneous palladium(0) complexes. rsc.org This method is noted for its high atom economy. rsc.org
These methods are particularly valuable for constructing highly functionalized or complex benzophenone derivatives. nih.govmdpi.com
Advanced Synthetic Techniques and Process Optimization
Optimizing the synthesis of this compound involves improving yield, purity, safety, and efficiency. This can be achieved through modern techniques and careful control of reaction parameters.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields in organic synthesis. researchgate.net For instance, the reductive amination of ketones can be accelerated using microwave heating, decreasing reaction times from hours to minutes. researchgate.net
Continuous-Flow Synthesis: This technique involves pumping reagents through a reactor where the reaction occurs. It offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and can increase productivity. rsc.org This approach is particularly beneficial for potentially exothermic reactions like nitrations or energetic material synthesis. rsc.org
Process Optimization: Systematic studies of reaction parameters—such as catalyst loading, temperature, solvent, and reagent stoichiometry—are crucial for maximizing the yield and purity of the final product. For example, in Friedel-Crafts acylation, optimizing the molar ratio of the Lewis acid catalyst and controlling the reaction temperature are key to achieving a high yield. guidechem.com Similarly, in reductive processes, the choice of catalyst and the control of pH can be critical for selective and complete conversion. google.com
Phase Transfer Catalysis in Methylbenzophenone Transformations
Phase transfer catalysis (PTC) has emerged as a significant technique in organic synthesis, offering a method to facilitate reactions between reactants located in different immiscible phases. fzgxjckxxb.com This is particularly relevant for transformations involving benzophenone and its derivatives, where reactants may have differing solubilities. The core principle of PTC involves a catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, which transports a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. fzgxjckxxb.comcrdeepjournal.org This technique can lead to increased reaction rates, higher yields, and milder reaction conditions compared to conventional methods. crdeepjournal.org
In the context of synthesizing substituted benzophenones, PTC is advantageous for overcoming the low yields and formation of by-products often associated with traditional methods like Friedel-Crafts acylation. sciensage.info Research into the selective oxidation of benzhydrols to benzophenones highlights the efficacy of PTC. sciensage.infosciensage.info In these transformations, an oxidizing agent in an aqueous phase is transferred by the catalyst to the organic phase containing the benzhydrol substrate.
Studies have shown that the choice of both the phase transfer catalyst and the solvent is crucial for maximizing yield and selectivity. sciensage.inforesearchgate.net For instance, in the monochromate oxidation of substituted benzhydrols, various catalysts and solvents were tested to determine the optimal conditions. sciensage.inforesearchgate.net The results indicated that tricaprylmethylammonium chloride, when paired with ethyl acetate (B1210297) as the solvent, proved to be a highly effective combination, yielding over 90% of the desired benzophenone product with high selectivity. sciensage.infosciensage.inforesearchgate.net The reaction is significantly less effective or does not proceed in the absence of a phase transfer catalyst, underscoring the importance of this technique. sciensage.inforesearchgate.net
Table 1: Efficacy of Various Phase Transfer Catalysts in the Oxidation of Substituted Benzhydrols sciensage.infosciensage.info
| Phase Transfer Catalyst | Solvent | Yield of Benzophenone (%) | Selectivity |
|---|---|---|---|
| Tricaprylmethylammonium chloride | Ethyl Acetate | >90% | High (No benzoic acid traces detected) |
| Tetrabutylphosphonium bromide | Ethyl Acetate | Data not specified, but lower than optimal | High |
| Tetrabutylammonium bromide | Toluene | Data not specified, but lower than optimal | High |
| Cetyltrimethylammonium bromide | Ethyl Acetate | Data not specified, but lower than optimal | High |
| Tetrabutylammonium hydrogen sulphate | Toluene | Data not specified, but lower than optimal | High |
One-Step Reaction Methodologies
The development of one-step, or "one-pot," reaction methodologies is a cornerstone of efficient organic synthesis, aiming to reduce the number of sequential purification steps, save time, and decrease waste. For the synthesis of aminobenzophenones, several innovative one-step or streamlined multi-step, one-pot procedures have been reported.
One such approach involves a palladium-catalyzed direct addition of 2-aminobenzonitriles with sodium arylsulfinates. mdpi.com This method provides a direct route to o-aminobenzophenones. The reaction conditions were extensively optimized, revealing that the choice of solvent and the exclusion of air are critical for achieving high yields. mdpi.com Performing the reaction in a mixture of tetrahydrofuran (B95107) (THF) and water under a nitrogen atmosphere dramatically increased the product yield to 91%. mdpi.com The methodology is tolerant of various functional groups on both the 2-aminobenzonitrile (B23959) and the sodium arylsulfinate, making it a versatile tool for creating a library of substituted aminobenzophenones. mdpi.com
Another strategy utilizes gold catalysis for the intramolecular 6-endo-dig cyclization of substituted 3-(alkylamino)-1,7-diphenylhepta-2,4-dien-6-yn-1-ones to form aminobenzophenone derivatives. ias.ac.in Optimization studies found that a combination of a gold-based catalyst (IPrAuCl) and a silver salt co-catalyst (AgNTf2) in methanol (B129727) at 70°C provided the best results, yielding the desired product in up to 90% yield. ias.ac.in This method also demonstrates good functional group tolerance. ias.ac.in
Furthermore, a two-step, one-pot procedure has been developed starting from readily accessible acyl hydrazides. nih.gov This process involves an aryne-based molecular rearrangement followed by an addition-elimination sequence to produce protected 2-aminobenzophenones in good to excellent yields (64–82%). nih.gov
Table 2: Optimization of a One-Step Palladium-Catalyzed Synthesis of o-Aminobenzophenone mdpi.com
| Palladium Source | Solvent | Atmosphere | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Toluene/H₂O | Air | Trace |
| Pd(OAc)₂ | Dioxane/H₂O | Air | 45 |
| Pd(OAc)₂ | DMF/H₂O | Air | 56 |
| Pd(OAc)₂ | THF/H₂O | Air | 63 |
| Pd(OAc)₂ | THF/H₂O | N₂ | 91 |
Control of Reaction Parameters and Purity in Organic Synthesis
The successful synthesis of a target molecule with high purity is critically dependent on the precise control of various reaction parameters. Factors such as temperature, solvent, catalyst, and reactant stoichiometry can profoundly influence the reaction's outcome, affecting both the yield and the formation of impurities. researchgate.netacs.org
In the synthesis of protected 2-aminobenzophenones from acyl hydrazides, a systematic optimization of reaction conditions was crucial. nih.gov Initial attempts at 20°C with an excess of sodium hydride as the base resulted in a modest 45% yield. nih.gov By increasing the temperature to 50°C, the yield of the desired product improved to 67%. nih.gov Further fine-tuning, including the choice of base and the specific alkylating agent (diethyl bromomalonate instead of tert-butyl bromoacetate), led to an optimized protocol that consistently produced yields in the 64-82% range. nih.gov This demonstrates that a multi-variable approach to optimization is often necessary. The protocol was also successfully applied to a gram-scale synthesis, yielding the product in 72%, indicating its scalability. nih.gov
The purity of the final compound is paramount, and controlling reaction parameters is the first line of defense against impurity formation. For instance, in the PTC-mediated oxidation of benzhydrols, the high selectivity observed means that by-products like benzoic acids were not detected, simplifying purification. sciensage.inforesearchgate.net When impurities do form, subsequent purification steps like column chromatography or recrystallization are required. The efficiency of these purification methods is often linked to how well the reaction was controlled in the first place. For example, minimizing side-product formation reduces the burden on chromatographic separation and can improve the recovery yield from recrystallization. The development of a synthesis route must therefore consider not just the primary reaction but also the ease of purification and isolation of the final product. acs.org
Table 3: Optimization of Reaction Parameters for Protected 2-Aminobenzophenone (B122507) Synthesis nih.gov
| Base | Equivalents of Base | Temperature (°C) | Alkylating Agent | Yield (%) |
|---|---|---|---|---|
| NaH | 5 | 20 | tert-butyl bromoacetate | 45 |
| NaH | 5 | 50 | tert-butyl bromoacetate | 67 |
| NaH | 3 | 50 | tert-butyl bromoacetate | 60 |
| NaH | 2.5 | 20 | diethyl bromomalonate | 82 |
Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 4 Methylbenzophenone and Its Analogs
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. These techniques measure the vibrational energies of molecules, which are unique and act as a molecular "fingerprint".
Fourier Transform Infrared (FTIR) Analysis of Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present. For 3-Amino-4-methylbenzophenone, the key functional groups are the amino group (-NH₂), the methyl group (-CH₃), the carbonyl group (C=O), and the substituted aromatic rings.
The N-H stretching vibrations of the primary amino group are typically observed as two distinct bands in the region of 3300–3500 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. The most characteristic band for benzophenones is the strong C=O stretching vibration, which for conjugated ketones typically appears in the 1630–1680 cm⁻¹ range. The presence of an amino group, an electron-donating group, may slightly lower this frequency. Aromatic C=C stretching vibrations are expected in the 1400–1600 cm⁻¹ region. Furthermore, N-H bending vibrations can be seen around 1580-1650 cm⁻¹, and C-N stretching vibrations typically occur between 1250 and 1360 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl (-CH₃) | Stretching | 2850 - 2960 |
| Carbonyl (C=O) | Stretching | 1630 - 1680 |
| Amino (-NH₂) | Bending (Scissoring) | 1580 - 1650 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Carbon-Nitrogen (C-N) | Stretching | 1250 - 1360 |
Raman Spectroscopic Investigations of Vibrational Modes
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. upenn.edu While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. thermofisher.com Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.
For this compound, the aromatic ring vibrations, particularly the ring "breathing" modes, are expected to be prominent in the Raman spectrum. The symmetric C=C stretching of the phenyl rings would give a strong band around 1600 cm⁻¹. The C=O stretching vibration is also observable in Raman spectra, typically in a similar region as in FTIR. sapub.org Vibrations involving the methyl group and the C-N bond will also be present, providing complementary information to the FTIR data. The symmetric stretching of the amino group, while visible, is often weaker in Raman than in FTIR. The study of vinylamine (B613835) and aniline (B41778) has shown that the amino wagging mode is sensitive to intermolecular interactions. pku.edu.cn
| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl (-CH₃) | Symmetric Stretching | ~2920 |
| Carbonyl (C=O) | Stretching | 1630 - 1680 |
| Aromatic C=C | Ring Stretching / Breathing | ~1600, ~1000 |
| Amino (-NH₂) | Wagging | Sensitive to environment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, several distinct proton signals are expected. The protons on the unsubstituted phenyl ring will typically appear as multiplets in the aromatic region (7.3–7.8 ppm). The protons on the substituted ring will be influenced by the electron-donating amino group (ortho/para directing) and the weakly activating methyl group. This will cause their signals to shift to a higher field (lower ppm) compared to the unsubstituted ring. The amino group protons (-NH₂) usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often found between 3.5 and 5.0 ppm. The methyl group (-CH₃) protons will give a sharp singlet, typically in the range of 2.2–2.5 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (unsubstituted ring) | 7.3 - 7.8 | Multiplet (m) |
| Aromatic (substituted ring) | 6.5 - 7.5 | Multiplets (d, dd) |
| Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) |
For the analog 4-Methylbenzophenone, reported ¹H NMR data in CDCl₃ shows signals at δ 7.78-7.72 (m, 4H), 7.56 (t, 1H), 7.47 (t, 2H), 7.28 (d, 2H), and 2.44 (s, 3H). rsc.org This data supports the expected chemical shifts for the aromatic and methyl protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, the carbonyl carbon (C=O) is the most deshielded and will appear at a very low field, typically around 196 ppm. rsc.org The aromatic carbons will resonate in the range of 110–150 ppm. The carbon atoms attached to the amino and methyl groups will be shielded or deshielded depending on the electronic effects. The amino group causes a significant upfield shift (to lower ppm) for the carbon it is attached to (ipso-carbon) and the ortho/para carbons. The methyl group carbon will appear at a high field, around 21 ppm. rsc.org
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 195 - 200 |
| Aromatic (C-N) | 145 - 150 |
| Aromatic (C-C=O) | 135 - 140 |
| Aromatic (C-H) | 115 - 135 |
| Aromatic (C-CH₃) | 130 - 145 |
| Methyl (-CH₃) | 20 - 25 |
For comparison, the ¹³C NMR data for 4-Methylbenzophenone shows peaks at δ 196.5 (C=O), 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2 (aromatic carbons), and 21.7 (-CH₃). rsc.org
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within a molecule.
Benzophenone (B1666685) itself typically exhibits two main absorption bands. scialert.net The first is a strong band around 250 nm, attributed to a π → π* transition within the aromatic system. The second is a weaker, longer-wavelength band around 340 nm, resulting from the formally forbidden n → π* transition of the non-bonding electrons on the carbonyl oxygen to an anti-bonding π* orbital. scialert.net
In this compound, the presence of the electron-donating amino group is expected to cause a bathochromic (red) shift in the π → π* transition due to increased conjugation and destabilization of the ground state. This is a common effect observed in benzophenone derivatives with donor substituents. nih.gov The n → π* transition may also be shifted, often hypsochromically (blue shift) in polar solvents due to stabilization of the non-bonding electrons through hydrogen bonding. The methyl group has a lesser, but still noticeable, bathochromic effect. The exact positions of the absorption maxima (λ_max) will be solvent-dependent. scialert.netresearchgate.net
| Electronic Transition | Typical λ_max for Benzophenone (nm) | Expected λ_max for this compound (nm) |
|---|---|---|
| π → π | ~250 | > 250 (Red-shifted) |
| n → π | ~340 (weak) | ~330-350 (Solvent dependent) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation
High-Resolution Mass Spectrometry is a powerful tool for confirming the elemental composition of a compound with high precision. For this compound, which has a molecular formula of C₁₄H₁₃NO, the theoretical monoisotopic mass is calculated to be 211.099714038 Da. nih.gov
In an HRMS experiment, the compound is ionized and its mass-to-charge ratio (m/z) is measured to a very high degree of accuracy (typically within 5 parts per million). The detection of an ion peak corresponding to the exact mass of 211.0997 confirms the molecular formula of C₁₄H₁₃NO, distinguishing it from any other combination of atoms that might have a similar nominal mass. This precise measurement is critical for verifying the identity of the synthesized compound and ruling out potential impurities or alternative products.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO |
| Theoretical Exact Mass | 211.099714038 Da nih.gov |
| Nominal Mass | 211 Da |
Single Crystal X-ray Diffraction (SXRD) for Definitive Structural Analysis
Single Crystal X-ray Diffraction (SXRD) is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of its close analogs provides significant insight into the expected structural features. Data from compounds like 2-Aminobenzophenone (B122507) and Methyl 4-amino-3-methylbenzoate can be used to predict the conformation, bonding, and intermolecular interactions. nih.gov
In a hypothetical analysis of this compound, SXRD would determine the dihedral angle between the 4-amino-3-methylphenyl ring and the unsubstituted phenyl ring. It would also provide precise geometric data for the entire molecule.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic nih.gov |
| Space Group | P 1 21/c 1 nih.gov |
| a (Å) | 10.1846 nih.gov |
| b (Å) | 10.9622 nih.gov |
| c (Å) | 8.9314 nih.gov |
| β (°) | 99.716 nih.gov |
Beyond individual molecular structure, SXRD reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
For this compound, the presence of the amino group (a hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor) suggests that hydrogen bonding plays a crucial role in its crystal architecture. In related structures, like those of 4-aminobenzonitriles, hydrogen bonds between amino hydrogens and electronegative atoms of adjacent molecules are a dominant structural element. goettingen-research-online.de These interactions link molecules together, often forming chains, sheets, or more complex three-dimensional networks that define the crystal's stability and physical properties.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netnih.gov Different polymorphs of the same compound can have distinct physical properties. The benzophenone family of compounds is known to exhibit prevalent polymorphism. researchgate.netnih.gov For example, 4-Methylbenzophenone can crystallize in at least two different forms: a stable monoclinic form and a metastable trigonal form. chemicalbook.com
SXRD is the definitive method for identifying and characterizing polymorphs. A study of a new compound could reveal multiple crystal forms depending on crystallization conditions (e.g., solvent, temperature, evaporation rate). Each polymorph would have a unique unit cell and space group, leading to different packing arrangements and intermolecular interactions. The main differences between the polymorphs of benzophenone derivatives often involve variations in molecular packing rather than significant changes in the conformation of the molecule itself. nih.gov The discovery and characterization of potential polymorphs of this compound would be essential for understanding its material properties.
Computational Chemistry and Theoretical Investigations of 3 Amino 4 Methylbenzophenone
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for predicting the properties of molecules. By calculating the electron density, DFT methods can accurately determine the ground state properties of 3-Amino-4-methylbenzophenone, offering a foundational understanding of its behavior.
Geometry Optimization and Molecular Conformation Analysis
Theoretical studies on benzophenone (B1666685) and its derivatives indicate that the phenyl rings are not coplanar with the carbonyl group due to steric hindrance. The introduction of an amino group and a methyl group at the 3- and 4-positions of one of the phenyl rings influences the final conformation. The amino group, being an electron-donating group, can engage in resonance with the aromatic ring, affecting bond lengths and angles. Similarly, the methyl group, through hyperconjugation and steric effects, also plays a role in the final optimized geometry. The resulting conformation is a balance of these electronic and steric factors, leading to a twisted arrangement of the phenyl rings relative to the carbonyl plane.
| Parameter | Description | Expected Trend |
|---|---|---|
| C=O Bond Length | The length of the carbonyl double bond. | Slightly elongated due to conjugation with the phenyl rings. |
| C-N Bond Length | The length of the bond between the carbon of the phenyl ring and the nitrogen of the amino group. | Shorter than a typical C-N single bond due to partial double bond character from resonance. |
| Dihedral Angles (Phenyl-C=O) | The angles of twist of the two phenyl rings with respect to the carbonyl group. | Non-zero values indicating a non-planar structure to minimize steric repulsion. |
Prediction and Scaling of Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands.
For this compound, key vibrational modes include the C=O stretching of the benzophenone core, N-H stretching of the amino group, and C-H stretching of the methyl group and aromatic rings. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor.
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretching | Symmetric and asymmetric stretching of the amino group. | 3300 - 3500 |
| C-H Aromatic Stretching | Stretching vibrations of the C-H bonds in the phenyl rings. | 3000 - 3100 |
| C-H Aliphatic Stretching | Stretching vibrations of the C-H bonds in the methyl group. | 2850 - 3000 |
| C=O Stretching | Stretching vibration of the carbonyl group. | 1640 - 1680 |
| C=C Aromatic Stretching | Stretching vibrations of the carbon-carbon bonds in the phenyl rings. | 1400 - 1600 |
Electronic Structure and Reactivity Descriptors
Beyond the ground state geometry and vibrational frequencies, computational chemistry provides a detailed picture of the electronic structure of this compound. This understanding is crucial for predicting its reactivity and potential applications.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity.
For this compound, the presence of the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing carbonyl group and the phenyl rings contribute to the energy level of the LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps in understanding the charge transfer characteristics within the molecule.
| Parameter | Significance | Expected Influence of Substituents |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Increased by the electron-donating amino group. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lowered by the electron-withdrawing carbonyl group and delocalized π-system. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Generally smaller in substituted benzophenones compared to the parent molecule, suggesting higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are extremely useful for predicting the sites of electrophilic and nucleophilic attack.
In the MEP map of this compound, the region around the oxygen atom of the carbonyl group is expected to be highly negative (typically colored red), indicating a high electron density and a favorable site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino group and the aromatic rings will show positive potential (typically colored blue), suggesting these are sites susceptible to nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's reactive surface.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns more closely with classical chemical intuition. NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.
Time-Dependent DFT (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to study the electronic excited states of molecules. It allows for the calculation of properties related to how a molecule interacts with light, which is fundamental to understanding its photochemistry and photophysics.
A hypothetical TD-DFT study of this compound would involve calculating the energies required to promote an electron from a lower energy molecular orbital to a higher energy one. These are known as electronic excitation energies. Alongside these energies, oscillator strengths would be computed. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. A higher oscillator strength indicates a more intense absorption band in the molecule's electronic spectrum.
For a molecule like this compound, such calculations would help in interpreting its UV-Visible absorption spectrum. The results would typically be presented in a table format, detailing the excitation energy (often in electronvolts, eV, or nanometers, nm), the oscillator strength (f), and the nature of the electronic transition (e.g., n → π* or π → π*).
Table 1: Hypothetical TD-DFT Results for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.50 | 354 | 0.05 | HOMO -> LUMO |
| S2 | 3.85 | 322 | 0.12 | HOMO-1 -> LUMO |
Mechanistic Insights via Computational Modeling
Computational modeling can be employed to explore the potential chemical reactions that this compound might undergo, either through exposure to light (photochemical) or heat (thermal).
To understand the mechanism of a chemical reaction, computational chemists map out the potential energy surface connecting reactants to products. This involves identifying stable intermediates and, crucially, the transition state for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. For this compound, this could involve studying reactions such as intramolecular hydrogen transfer or cyclization reactions.
Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, their free energies can be calculated. This allows for the construction of a free-energy profile for the reaction. This profile provides a more complete picture of the reaction's feasibility under specific temperature and pressure conditions than the potential energy surface alone. For photochemical processes, the free-energy profiles of excited states would be investigated to understand pathways for energy dissipation, such as fluorescence, phosphorescence, or photochemical reaction.
Theoretical Studies on Conformational Landscapes and Energetic Stability
The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Theoretical studies can be used to explore the different possible spatial arrangements of the atoms in this compound, known as conformations.
This would involve systematically rotating the single bonds in the molecule, such as the bonds connecting the phenyl rings to the carbonyl group, and calculating the energy of each resulting conformation. The results of this analysis would reveal the lowest energy (most stable) conformations of the molecule and the energy barriers to rotation between different conformations. This information is valuable for understanding how the molecule might interact with other molecules, such as in a biological system or in the solid state. The relative energies of different stable conformers could be presented in a data table.
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes only and does not represent actual calculated data.)
| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 30 | 0.00 |
| 2 | 90 | 2.5 |
Reactivity and Reaction Mechanisms of 3 Amino 4 Methylbenzophenone
Photophysical and Photochemical Behavior
The photophysical and photochemical properties of 3-Amino-4-methylbenzophenone are largely influenced by the benzophenone (B1666685) chromophore. Aromatic ketones like benzophenone absorb ultraviolet light, which promotes them to an electronically excited state, initiating a cascade of photophysical processes and potential chemical reactions. scribd.com
Upon absorption of UV radiation (typically in the 230-330 nm range), this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). scribd.com For aryl ketones, this initial excitation is often an n → π* transition, involving a non-bonding electron from the carbonyl oxygen. beilstein-journals.org This S₁ state is typically very short-lived.
The molecule then undergoes a rapid and highly efficient process called intersystem crossing (ISC) to a triplet excited state (T₁). msu.edu This transition is a key feature of benzophenone photochemistry. The triplet state has a significantly longer lifetime than the singlet state, on the order of nanoseconds or even longer, which allows sufficient time for it to participate in chemical reactions. msu.edu The presence of the electron-donating amino group may influence the energies and lifetimes of these excited states compared to unsubstituted benzophenone.
Table 1: Typical Excited State Properties of Aryl Ketones
| Property | Excited Singlet State (S₁) | Excited Triplet State (T₁) |
|---|---|---|
| Typical Lifetime | Picoseconds (ps) | Nanoseconds (ns) to microseconds (µs) |
| Formation | Direct photoexcitation | Intersystem crossing (ISC) from S₁ |
| Primary Decay Pathway | Intersystem crossing to T₁ | Photochemical reaction, phosphorescence, non-radiative decay |
Transient absorption (TA) spectroscopy and time-resolved resonance Raman (TRRR) are powerful techniques used to study the short-lived intermediates involved in photochemical reactions. nih.govnih.gov
Transient Absorption Spectroscopy: In a TA experiment, a pump pulse excites the molecule, and a subsequent probe pulse measures the absorption spectrum of the transient species formed. mdpi.com For a compound like this compound, TA spectroscopy would be expected to reveal signals corresponding to the T₁ excited state and any subsequent radical intermediates. researchgate.netdtic.mil The spectra consist of ground-state bleach (depletion of the ground state), stimulated emission (photons emitted from the excited state), and excited-state absorption (absorption of the probe by the transient species). mdpi.com
Time-Resolved Resonance Raman (TRRR) Spectroscopy: TRRR provides structural information about transient species by probing their vibrational modes. nih.gov Following photoexcitation of this compound, TRRR could be used to characterize the vibrational signatures of the triplet state and, more importantly, the diphenylketyl radical that forms after hydrogen abstraction. nih.govpolyu.edu.hk
Table 2: Expected Transient Species and Spectroscopic Signatures
| Transient Species | Formation Pathway | Technique for Observation | Expected Signature |
|---|---|---|---|
| Triplet State (T₁) | Intersystem crossing from S₁ | Transient Absorption, TRRR | Broad absorption band in the visible region. |
| Diphenylketyl Radical | Hydrogen abstraction by T₁ | Transient Absorption, TRRR | Characteristic absorption and vibrational bands distinct from the triplet state. nih.govpolyu.edu.hk |
The dominant photochemical reaction of benzophenone and its derivatives is the abstraction of a hydrogen atom from a suitable donor by the triplet-state carbonyl oxygen. nih.govlibretexts.org This process generates a diphenylketyl radical. polyu.edu.hk
In the case of this compound, this reaction can occur intermolecularly if a hydrogen-donating solvent (like isopropyl alcohol) is present, or potentially intramolecularly, although less likely given the positions of the amino and methyl groups. libretexts.org The general mechanism involves the biradical triplet state abstracting a hydrogen atom, leading to the formation of two radical species. researchgate.net
While the ketone group is the primary site of photoreactivity, the amino group can also play a role. In related systems, irradiation of aminobenzoquinones can lead to intramolecular cyclization reactions to form benzoxazoles. rsc.org It is conceivable that under certain photochemical conditions, the excited ketone and the adjacent amino group of this compound could undergo a similar transformation. Furthermore, an electron-transfer step may occur if amines are in close proximity to the excited carbonyl group. researchgate.net
Chemical Transformations at the Amino Functionality
The primary aromatic amino group in this compound is a versatile functional group that serves as a key site for various chemical modifications.
Derivatization is the chemical modification of a compound to alter its properties, often to improve its suitability for analysis or to use it as a synthetic intermediate. iu.eduresearchgate.net The primary amine of this compound is readily derivatized.
Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride (e.g., benzoyl chloride) or an acid anhydride (B1165640), to form a more stable amide derivative. iu.edusdiarticle4.com This process replaces one of the labile hydrogens on the nitrogen with an acyl group.
Alkylation: Alkylation introduces an alkyl group onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. researchgate.net This can be achieved using alkyl halides. Selective alkylation of the amino group is possible, sometimes involving initial protection of other reactive sites if necessary. researchgate.netresearchgate.net
Table 3: Common Derivatization Reactions for the Amino Group
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Benzoyl Chloride | Amide |
| Acylation | Acetic Anhydride | Amide |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. libretexts.orgmasterorganicchemistry.com This reaction involves the formation of a carbon-nitrogen double bond (C=N).
The formation of an imine is a reversible, acid-catalyzed process. operachem.com The mechanism proceeds in several steps:
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water). masterorganicchemistry.com
Elimination of Water: A molecule of water is eliminated, forming an iminium ion. researchgate.net
Deprotonation: The iminium ion is deprotonated to yield the final imine product. libretexts.org
To drive the reaction to completion, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus. operachem.com
Reactions at the Methyl Group (e.g., Radical Bromination, Oxidation)
The methyl group of this compound, being in a benzylic position, is susceptible to specific chemical transformations such as radical bromination and oxidation.
Radical Bromination: The benzylic protons of the methyl group can be substituted by a bromine atom through a free-radical chain reaction. This type of reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide and employs a reagent such as N-bromosuccinimide (NBS). The mechanism proceeds via the formation of a resonance-stabilized benzylic radical, which then reacts with a bromine source. youtube.comyoutube.com The stability of this radical intermediate is crucial for the reaction's success. In this compound, the electron-donating amino group and the electron-withdrawing benzoyl group will influence the stability of this intermediate, but the reaction at the benzylic position is a well-established pathway for such structures. youtube.com
Oxidation: The oxidation of the methyl group in aromatic compounds can yield corresponding benzyl (B1604629) alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. For derivatives of aminotoluene, direct oxidation can be challenging as the amino group is also susceptible to oxidation and can lead to the formation of polymeric azo compounds. lp.edu.ua To achieve selective oxidation of the methyl group, the amino group is typically protected first, for example, by acylation to form an acetamido group.
Studies on 4-acetaminotoluene, a close analog, show that ozonolysis in glacial acetic acid can convert the methyl group into an aldehyde and subsequently a carboxylic acid. lp.edu.ua The use of a cobalt-bromide catalyst has been shown to significantly increase the rate and selectivity of this oxidation to the corresponding carboxylic acid. lp.edu.ua Enzymatic oxidation studies also indicate that an acetamido group facilitates the conversion of a methyl group to a carboxyl group more effectively than a free amino group. nih.gov
| Product Type | Specific Product | Yield |
|---|---|---|
| Methyl Group Oxidation | 4-Acetaminobenzoic Acid | 14.2% |
| Ring Ozonolysis | Aliphatic Peroxides | 83.5% |
| Unidentified Products | - | 2.3% |
Comparative Mechanistic Studies with Related Benzophenone Isomers and Analogs
The reactivity of this compound is best understood by comparing it with its isomers and other related compounds. The relative positions of the functional groups significantly alter the electronic distribution and steric environment, leading to different chemical behaviors.
Positional Isomer Effects on C-H Activation and Photoreactivity
Positional Isomer Effects on C-H Activation: C-H activation is a powerful tool in organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. ethernet.edu.et The regioselectivity of these reactions is highly dependent on the electronic and steric properties of the substrate. In aminobenzophenone isomers, the location of the electron-donating amino group (-NH₂) and the electron-withdrawing benzoyl group (-C(O)Ph) would direct C-H activation to different positions on the aromatic ring. For instance, the amino group typically directs ortho- and para-activation, while the benzoyl group directs meta-activation. The interplay between these directing effects, which varies between isomers, would result in different reactivity patterns and product distributions in metal-catalyzed C-H functionalization reactions.
Positional Isomer Effects on Photoreactivity: The position of substituents on a phenyl ring can have a profound impact on the photochemical behavior of a molecule. Studies on substituted C-phenyl-nitrilimines, which are generated photochemically, demonstrate this principle clearly. mdpi.com When an electron-donating amino group is in the para position, the resulting nitrilimine exists as a single stable isomer with a predominant allenic structure. In contrast, when the amino group is in the meta position, the photogenerated nitrilimine co-exists as two distinct bond-shift isomers: one with a propargylic structure and one with an allenic structure. mdpi.com This difference is attributed to the way the substituent influences the potential energy surface of the molecule. This principle of positional isomerism dictating photochemical pathways is applicable to the aminobenzophenone family, where the location of the amino group would similarly influence the nature and stability of excited states and the subsequent isomerization or reaction pathways. msu.edulibretexts.org
| Substituent Position | Observed Isomeric Forms | Inferred Structure Type(s) |
|---|---|---|
| para-NH₂ | One | Allenic |
| meta-NH₂ | Two | Allenic and Propargylic |
Influence of Acidic and Basic Conditions on Reactivity
The reactivity of this compound is highly sensitive to the pH of the reaction medium, primarily due to the basicity of the amino group.
Under acidic conditions (low pH), the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonated group acts as a strong electron-withdrawing and deactivating group through an inductive effect. nih.gov This deactivation reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack and potentially hindering oxidative reactions. nih.gov Studies on thiamine, another amine-containing compound, confirm that stability is greater in acidic conditions (pH < 6) where the amine is protonated. nih.gov
Conversely, under neutral or basic conditions (higher pH), the amino group exists in its free form (-NH₂). The free amino group is a powerful electron-donating and activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This activation enhances the rate of reactions such as electrophilic substitution and oxidation. For example, the auto-oxidation rate of 2-aminophenol (B121084) increases significantly at higher pH values. researchgate.net Therefore, the reactivity of this compound can be modulated by controlling the pH, which alters the electronic nature of the amino substituent from activating to deactivating. nih.govresearchgate.net
Synthesis and Academic Research on Derivatives and Analogs of 3 Amino 4 Methylbenzophenone
Design Principles for Modifying the Benzophenone (B1666685) Core and Substituents
The modification of the 3-Amino-4-methylbenzophenone structure is guided by several key design principles aimed at tuning its electronic, steric, and photochemical properties. The benzophenone core is an excellent photoinitiator, a molecule that can generate reactive species (like free radicals) upon exposure to light. researchgate.net Modifications are strategically implemented to enhance this and other properties.
Tuning Photochemical Properties: The primary goal of modifying the benzophenone core is often to alter its light-absorption characteristics. The introduction of electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups already present in this compound, tends to shift the maximum UV absorption to longer wavelengths (a bathochromic or red-shift). researchgate.netrsc.org This is highly desirable for applications like UV curing with modern LED light sources, which operate at specific, longer wavelengths. rsc.org Further modifications, such as adding other chromophores, can enhance the molar extinction coefficient, meaning the molecule can absorb light more efficiently. rsc.org
Controlling Reactivity: The amino and methyl groups, as well as the two phenyl rings, are all sites for potential chemical reactions. Design principles involve leveraging these sites to attach other functional groups. For instance, the amino group can be modified to link the benzophenone moiety to a polymer backbone, thereby increasing its molecular weight and reducing its mobility in a cured material. researchgate.net
Improving Solubility and Compatibility: In applications like coatings and 3D printing, the photoinitiator must be compatible with the monomer and polymer resin. researchgate.net Modifications to the benzophenone structure, such as the introduction of alkyl chains or ester groups, can be used to adjust its polarity and improve its solubility in various formulations.
Structure-Activity Relationships (SAR): Researchers systematically create a series of derivatives to study how specific structural changes affect performance. acs.org For example, by varying the substitution patterns on the phenyl rings, it's possible to determine the electronic and steric effects on the efficiency of the photoinitiation process. rsc.org This systematic approach allows for the rational design of new analogs with superior properties.
Synthetic Routes to Novel Aminobenzophenone Analogs
The synthesis of novel aminobenzophenone analogs from this compound involves the targeted modification of its key functional groups and aromatic rings. These synthetic strategies leverage well-established organic reactions to build molecular complexity and introduce desired functionalities. General methods for synthesizing aminobenzophenones include Friedel-Crafts acylation, reactions with Grignard reagents, and palladium-catalyzed couplings, which provide a foundation for creating diverse derivatives. nih.govwum.edu.pl
The primary amino group (-NH₂) is a highly reactive site, making it a prime target for derivatization. Standard reactions for aromatic amines can be readily applied to create a variety of analogs. nih.gov
Acylation: The amino group can react with acyl chlorides or anhydrides to form stable amide bonds. This is a common strategy to alter the electronic properties of the molecule or to introduce a linking point for further reactions. thermofisher.com
Alkylation: Reductive amination or reaction with alkyl halides can convert the primary amine into a secondary or tertiary amine. nih.gov This modification can increase the molecule's role as a co-initiator in certain photopolymerization systems.
Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases). This reversible reaction can be used to introduce a wide range of substituents or to protect the amino group during other synthetic steps. mdpi.com
Below is a table summarizing common modifications to the amino group.
| Reaction Type | Reagent Example | Resulting Functional Group | Purpose of Modification |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOCH₃) | Attenuate activating effect, introduce linking points |
| Alkylation | Formaldehyde/Reducing Agent | Methylated Amine (-NHCH₃, -N(CH₃)₂) | Enhance co-initiator properties |
| Schiff Base Formation | Benzaldehyde (C₆H₅CHO) | Imine (-N=CHC₆H₅) | Introduce new aromatic groups, temporary protection |
| Isocyanate Reaction | Phenyl Isocyanate (C₆H₅NCO) | Urea (-NHCONHC₆H₅) | Create hydrogen-bonding moieties |
The methyl group (-CH₃) attached to the aromatic ring, while less reactive than the amino group, can also be a site for chemical modification. Its reactivity is influenced by its position on the ring.
Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid (-COOH). This introduces a new, highly versatile functional group that can undergo esterification or amidation, providing a handle for attaching the molecule to other structures, such as polymers. mdpi.com
Halogenation: Under free-radical conditions (e.g., using N-Bromosuccinimide with a radical initiator), the methyl group can be halogenated to form a benzylic halide (-CH₂Br). This is a valuable intermediate that can be converted to alcohols, ethers, or amines via nucleophilic substitution.
Carboxylation: Research on o-methylbenzophenone has shown that the methyl group can undergo photochemical carboxylation with carbon dioxide, yielding an o-acylphenylacetic acid. mdpi.com This demonstrates a sophisticated method for C-H activation and functionalization, though its applicability depends on the specific isomer.
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of new substituents. wikipedia.org The position of the new substituent is dictated by the directing effects of the groups already present. msu.edu
On the Substituted Ring: The first ring contains a strongly activating, ortho,para-directing amino group at position 3 and a moderately activating, ortho,para-directing methyl group at position 4. The powerful directing effect of the amino group will primarily direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). Since C4 is blocked by the methyl group, substitution is most likely to occur at the C2 and C6 positions. Acetylating the amino group first can reduce its activating strength, allowing for more controlled substitutions. libretexts.org
On the Unsubstituted Ring: The second phenyl ring is attached to a deactivating carbonyl group. This group directs incoming electrophiles to the meta positions (C3' and C5'). However, because this ring is deactivated, these reactions typically require harsher conditions than substitutions on the activated ring.
An example of electrophilic substitution is the bromination of a 2-aminobenzophenone (B122507) derivative using N-bromosuccinimide (NBS), which introduces a bromine atom para to the amino group. acs.org
| Ring | Existing Substituents | Directing Effect | Predicted Substitution Positions | Example Reaction |
| Ring 1 | 3-Amino, 4-Methyl | Ortho, para-directing (activated) | C2, C6 | Halogenation, Nitration |
| Ring 2 | Benzoyl | Meta-directing (deactivated) | C3', C5' | Friedel-Crafts Acylation (harsh conditions) |
Development of Polymeric Benzophenone Derivatives for Advanced Materials Research
A significant area of research is the incorporation of benzophenone derivatives into polymers. This strategy aims to overcome issues associated with small-molecule additives, such as migration, leaching, and volatility, which are particularly problematic in applications like food packaging and biomedical materials. researchgate.net By covalently bonding the benzophenone moiety to a polymer chain, it becomes a permanent part of the material. researchgate.net
These polymeric photoinitiators fall into two main categories:
Macrophotoinitiators: The photoinitiator unit (benzophenone) is part of a pre-existing polymer chain, either as a pendant group or integrated into the backbone. acs.org
Polymerizable Photoinitiators: The benzophenone molecule is first modified with a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206). This functionalized monomer is then co-polymerized with other monomers to form the final material. google.com
The primary advantage of this approach is the creation of materials with high initiation efficiency and excellent migration stability. nih.gov
The synthesis of these advanced materials involves multi-step chemical processes.
Synthesis of Polymerizable Photoinitiators: A common method is to start with a benzophenone derivative that has a reactive functional group, like 4-hydroxybenzophenone. This hydroxyl group can be reacted with a molecule containing a polymerizable double bond, such as acryloyl chloride or glycidyl (B131873) methacrylate. researchgate.netgoogle.com The resulting product is a benzophenone-containing monomer that can participate in free-radical polymerization.
Synthesis of Macrophotoinitiators: One route involves the copolymerization of a polymerizable photoinitiator with another monomer. For example, a benzophenone-containing acrylate can be copolymerized with N,N-dimethylaminoethyl methacrylate (DMAEMA). acs.org This creates a single polymer chain that contains both the photoinitiating benzophenone unit and a co-initiator amine unit, leading to a highly efficient macrophotoinitiator system. acs.org Another approach is to graft the benzophenone derivative onto an existing polymer, such as polyethylene (B3416737) glycol (PEG) or chitosan. researchgate.netresearchgate.net
These polymeric systems are crucial for developing advanced UV-curable coatings, inks, and materials for 3D printing, where speed, efficiency, and product safety are paramount. researchgate.netrsc.org
Grafting and Copolymerization Strategies
The presence of a primary amino group on the this compound molecule opens up possibilities for its use in polymer modification through grafting and copolymerization. These strategies are employed to impart new properties to existing polymers or to create novel polymeric materials.
Grafting Strategies:
Grafting involves the attachment of polymer chains onto a backbone polymer. This compound can be utilized in "grafting to" or "grafting from" approaches. In the "grafting to" method, pre-synthesized polymer chains with reactive end groups can be attached to a surface or another polymer that has been functionalized with the aminobenzophenone. The amino group can be converted into a more reactive species to facilitate this attachment.
In the "grafting from" approach, the amino group of this compound can be chemically modified to create an initiation site for polymerization. For instance, the amino group can be reacted with a molecule like 2-bromoisobutyryl bromide to form an amide linkage, introducing an atom-transfer radical-polymerization (ATRP) initiator. This functionalized benzophenone can then be used to initiate the growth of polymer chains from the aromatic scaffold.
Copolymerization Strategies:
Copolymerization involves the polymerization of two or more different monomers. To incorporate this compound into a polymer chain via copolymerization, it would first need to be functionalized with a polymerizable group, such as a vinyl or acrylate moiety. The amino group provides a convenient handle for such a modification. For example, reaction with acryloyl chloride or methacryloyl chloride would yield a polymerizable aminobenzophenone monomer.
This monomer could then be copolymerized with other vinyl monomers, such as styrene (B11656) or methyl methacrylate, via free radical polymerization. The resulting copolymer would have benzophenone units pendant to the polymer backbone. The ratio of the aminobenzophenone monomer to the comonomer in the feed would influence the properties of the final polymer.
Table 1: Potential Grafting and Copolymerization Strategies for this compound
| Strategy | Description | Potential Monomers/Polymers |
| Grafting To | Attaching pre-formed polymer chains to a surface functionalized with this compound. | Polystyrene, Polymethylmethacrylate |
| Grafting From (ATRP) | Modifying the amino group to create an ATRP initiator for growing polymer chains. | Poly(methyl methacrylate), Polystyrene |
| Copolymerization | Incorporating a vinyl-functionalized this compound monomer into a polymer chain. | Styrene, Methyl Methacrylate, Acrylonitrile |
Ligand Design and Coordination Chemistry Utilizing the Aminobenzophenone Scaffold
The aminobenzophenone scaffold is a valuable platform for the design of ligands for coordination chemistry. The amino group can be readily derivatized to create multidentate ligands that can coordinate with various metal ions. A common strategy is the formation of Schiff bases through the condensation reaction of the primary amine with an aldehyde or ketone.
The Schiff base ligands derived from aminobenzophenones can act as bidentate, tridentate, or tetradentate ligands, depending on the structure of the aldehyde or ketone used in the condensation reaction. For example, the reaction of this compound with salicylaldehyde (B1680747) would produce a bidentate Schiff base ligand capable of coordinating to a metal center through the imine nitrogen and the phenolic oxygen.
Research on related aminobenzophenone derivatives has shown that their Schiff base complexes with transition metals such as copper(II), nickel(II), and cobalt(II) exhibit interesting spectroscopic and electrochemical properties. These complexes often adopt square planar or octahedral geometries, depending on the coordination number of the metal ion and the nature of the ligands.
The coordination of the aminobenzophenone-derived ligand to a metal ion can be confirmed by various spectroscopic techniques. In the infrared (IR) spectrum, a shift in the C=N stretching frequency of the imine bond upon complexation is indicative of coordination. UV-Visible spectroscopy can provide information about the geometry of the metal complex, while nuclear magnetic resonance (NMR) spectroscopy can be used to characterize diamagnetic complexes.
Table 2: Potential Schiff Base Ligands from this compound and Their Metal Complexes
| Aldehyde/Ketone Reactant | Resulting Ligand Type | Potential Metal Ions |
| Salicylaldehyde | Bidentate (N, O) | Cu(II), Ni(II), Co(II), Zn(II) |
| 2-Pyridinecarboxaldehyde | Bidentate (N, N) | Ru(II), Rh(III), Pd(II) |
| Diacetylmonoxime | Tridentate (N, N, O) | Fe(III), Mn(II), V(IV) |
The study of such coordination compounds is crucial for the development of new catalysts, sensors, and materials with specific electronic and magnetic properties. The specific substitution pattern of this compound, with both an amino and a methyl group, could influence the steric and electronic properties of the resulting ligands and their metal complexes, potentially leading to novel reactivity and applications.
Applications As a Key Synthetic Intermediate in Academic Research
Precursor in the Synthesis of Complex Organic Molecules
The presence of a primary amine and a ketone functional group in 3-Amino-4-methylbenzophenone makes it a versatile starting material for the synthesis of intricate organic structures.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound can be a key player in this field. For instance, the Friedländer synthesis, a classic method for constructing quinoline (B57606) rings, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.orgalfa-chemistry.com While specific examples detailing the use of this compound in the Friedländer synthesis are not extensively documented in readily available literature, its structural similarity to other 2-aminobenzophenones suggests its potential applicability in forming quinoline derivatives. uwo.ca
Similarly, the synthesis of benzazepines, a class of compounds with a seven-membered ring fused to a benzene (B151609) ring, often involves the cyclization of precursors containing an aminobenzophenone moiety. wikipedia.org While direct synthesis from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for benzazepines suggest its potential as a starting material. organicreactions.orgwikipedia.org
The construction of triazole rings, another important heterocyclic system in medicinal chemistry, can be achieved through various synthetic routes. titech.ac.jprsc.orgchemmethod.comnih.govresearchgate.net The amino group of this compound could potentially be derivatized to introduce the necessary functionalities for cyclization into a triazole ring system.
| Heterocyclic System | General Synthetic Method | Potential Role of this compound |
| Quinolines | Friedländer Synthesis | As the o-aminoaryl ketone component |
| Benzazepines | Intramolecular Cyclization | As a precursor to the benzazepine core |
| Triazoles | Various Cyclization Reactions | As a starting material for functionalization and cyclization |
The benzophenone (B1666685) framework is recognized as a "ubiquitous scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. nih.gov This core structure provides a rigid framework upon which various functional groups can be appended to interact with biological targets. While the broader class of aminobenzophenones has been utilized in the development of anti-inflammatory agents, the specific contributions of this compound to novel drug scaffolds are an area of ongoing research. nih.gov Its structure offers multiple points for diversification, making it an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Role in the Development of Advanced Materials for Research Applications
Beyond its applications in medicinal chemistry, this compound also holds promise as a monomeric unit for the synthesis of advanced polymers.
The amino group of this compound allows it to act as a monomer in polymerization reactions, particularly in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis typically involves a two-step process where a diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. uwo.catitech.ac.jpcore.ac.ukvt.edu While specific studies focusing on the polymerization of this compound were not prominently found, its diamine nature makes it a suitable candidate for incorporation into polyimide chains, potentially imparting unique properties to the resulting material due to the benzophenone moiety.
| Polymer Type | Polymerization Method | Role of this compound |
| Polyimides | Two-step poly(amic acid) synthesis | As a diamine monomer |
Utilization in the Design and Preparation of Photoaffinity Probes and Molecular Cross-linkers for Biochemical Studies
The benzophenone group is a well-established photoactivatable moiety used in the design of photoaffinity probes and molecular cross-linkers. core.ac.uknih.govnih.govnih.govenamine.netmdpi.comtcichemicals.comresearchgate.net Upon exposure to UV light, the benzophenone carbonyl group can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond. This property is invaluable for studying molecular interactions in biological systems.
While the general utility of benzophenones in this context is widely recognized, specific examples detailing the incorporation of this compound into such probes are not extensively documented in the available literature. However, the presence of the amino group provides a convenient handle for attaching this photo-crosslinking unit to a ligand or biomolecule of interest, suggesting its potential as a versatile tool for biochemical research.
Intermolecular Interactions and Solid State Chemistry of 3 Amino 4 Methylbenzophenone
Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonds are anticipated to be the most significant interactions governing the crystal packing of 3-Amino-4-methylbenzophenone. The amino group provides two donor protons (N-H), while the carbonyl oxygen is a strong acceptor. Additionally, the activated C-H bonds of the aromatic rings and the methyl group can participate as weaker donors.
The primary hydrogen bonding motif expected in the crystal structure of this compound involves the amino group and the carbonyl oxygen. The two hydrogen atoms of the amino group can form strong N-H…O hydrogen bonds with the carbonyl oxygen of neighboring molecules. This interaction is a common and robust feature in the crystal structures of amino-substituted ketones and amides. nih.gov In many related structures, these interactions lead to the formation of dimers or infinite chains. For instance, in crystalline amides, intermolecular N-H…O hydrogen bonds are fundamental in stabilizing the structure, often linking molecules into chains. rsc.org Given that the amino group can donate two hydrogen bonds, complex two-dimensional or three-dimensional networks can arise, significantly influencing the compound's physical properties.
Table 1: Expected Hydrogen Bond Parameters in this compound
| Interaction Type | Donor | Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|---|
| N-H···O | Amino (-NH₂) | Carbonyl (C=O) | 2.8 - 3.2 | 150 - 180 |
| C(aromatic)-H···O | Aromatic C-H | Carbonyl (C=O) | 3.0 - 3.6 | 120 - 170 |
| C(methyl)-H···O | Methyl (-CH₃) | Carbonyl (C=O) | 3.2 - 3.8 | 110 - 160 |
Aromatic Interactions: π-π Stacking and C-H…π Interactions
The two phenyl rings in this compound are central to forming aromatic interactions, which are critical for the densification of the crystal packing.
π-π stacking interactions occur when aromatic rings are arranged in a parallel or near-parallel fashion, typically in a face-to-face or offset (displaced) manner. libretexts.org These interactions arise from a combination of electrostatic and van der Waals forces. In substituted benzophenones, π–π stacking is a frequently observed feature that contributes to the formation of columnar or layered structures. acs.org The interplanar distance for such interactions is typically in the range of 3.3 to 3.8 Å. The substitution pattern on the phenyl rings can significantly influence the strength and geometry of these interactions. researchgate.netnih.gov
C-H…π interactions are another important type of non-covalent bond where a C-H bond (from an alkyl group or another aromatic ring) points towards the electron-rich face of a π-system. nih.govrsc.org In the crystal structure of this compound, both the methyl C-H bonds and the aromatic C-H bonds can act as donors to the π-faces of adjacent phenyl rings. These interactions are highly directional and play a significant role in determining the precise orientation of molecules within the crystal. rsc.org
Table 2: Expected Aromatic Interaction Parameters in this compound
| Interaction Type | Description | Typical Distance (Å) |
|---|---|---|
| π-π Stacking | Parallel displaced or sandwich arrangement of phenyl rings. Distance is between ring centroids. | 3.3 - 3.8 |
| C-H···π | Hydrogen from a C-H bond pointing to the face of a phenyl ring. Distance is from H to ring centroid. | 2.5 - 3.0 |
Influence of Intermolecular Forces on Crystal Growth and Morphology
The collective effect of the hydrogen bonds and aromatic interactions dictates the crystal growth and the final morphology (habit) of this compound crystals. The strongest interactions, particularly the N-H…O hydrogen bonds, will likely define the primary growth direction, leading to the formation of one-dimensional chains or two-dimensional sheets. Weaker interactions then assemble these primary motifs into the final three-dimensional structure.
The relative strength and directionality of these intermolecular forces determine which crystal faces grow fastest and which grow slowest, thereby shaping the external crystal morphology. core.ac.uk For example, if strong hydrogen-bonded chains form along a specific crystallographic axis, the crystal may exhibit a needle-like or acicular habit. If sheet-like structures are formed through a network of interactions, a plate-like habit might be observed. The morphology of benzophenone (B1666685) crystals is known to be influenced by additives and solvents, which can compete for interaction sites on the crystal surfaces. researchgate.net Similarly, the polymorphism observed in related molecules like 4-methylbenzophenone, which exists in stable monoclinic and metastable trigonal forms, highlights how subtle changes in intermolecular packing can lead to different crystal structures. chemicalbook.com The balance of the various intermolecular forces in this compound is thus a critical factor for its potential polymorphism and its crystallization behavior. nih.gov
Theoretical Characterization of Non-Covalent Interactions
In the absence of experimental crystal structures, theoretical methods provide powerful tools for investigating non-covalent interactions. arxiv.org Density Functional Theory (DFT) is a widely used quantum chemical method to optimize molecular geometries and calculate the energies of intermolecular interactions. researchgate.netmdpi.com
To visualize and characterize the non-covalent interactions in this compound, several computational tools can be employed:
Atoms in Molecules (AIM) Theory: AIM analysis can identify and characterize bonding interactions, including weak hydrogen bonds, by locating bond critical points in the electron density. researchgate.net
Non-Covalent Interaction (NCI) Index: The NCI index is a method that allows for the visualization of non-covalent interactions in real space. mdpi.comnih.gov It plots the reduced density gradient (RDG) versus the electron density, which reveals regions of hydrogen bonding, van der Waals interactions, and steric repulsion as distinct surfaces. nih.gov
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for decomposing the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com This allows for a quantitative understanding of the nature of the forces, such as π-π stacking and C-H…π interactions, that hold the molecules together.
These theoretical approaches can provide a detailed picture of the energetic landscape of the intermolecular interactions, predicting the most stable dimeric and cluster configurations and offering insight into the likely crystal packing arrangements. nih.govchemrxiv.org
Future Research Directions and Advanced Methodological Development for 3 Amino 4 Methylbenzophenone Studies
Integration of Machine Learning and Artificial Intelligence for Synthetic Pathway Prediction
The synthesis of complex organic molecules has been significantly advanced by the advent of artificial intelligence (AI) and machine learning (ML). arxiv.orgrjptonline.org These computational tools can analyze vast databases of chemical reactions to predict viable and efficient synthetic routes for target molecules like 3-Amino-4-methylbenzophenone and its derivatives. arxiv.orgchemrxiv.org
These AI tools can be broadly categorized as template-based, template-free, or semi-template-based. chemrxiv.orgnih.gov Template-based models rely on a library of known reaction rules, while template-free models learn the underlying principles of chemical reactivity to generate novel reaction steps. arxiv.org The integration of such systems can accelerate the discovery of novel, more efficient, and sustainable synthetic pathways. nih.gov Computer-aided synthesis planning (CASP) applications can evaluate multiple proposed routes based on factors like reaction yield, cost of starting materials, and step-count, providing chemists with optimized strategies. rjptonline.orgnih.gov
Table 1: Conceptual Data for AI-Powered Retrosynthesis of this compound
| Parameter | Model Input | Predicted Precursors | Key Transformation | Confidence Score |
|---|---|---|---|---|
| Route 1 | This compound (SMILES) | 2-Amino-toluene, Benzoyl chloride | Friedel-Crafts Acylation | 0.92 |
| Route 2 | This compound (SMILES) | 3-Bromo-4-methylaniline, Phenylboronic acid | Suzuki Coupling followed by amination | 0.85 |
| Route 3 | This compound (SMILES) | 4-Methyl-3-nitrobenzoyl chloride, Benzene (B151609) | Friedel-Crafts Acylation followed by nitro reduction | 0.88 |
Exploration of Novel Catalytic Systems for Efficient Synthesis and Functionalization
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. wum.edu.pl For this compound, future research will likely focus on developing novel catalytic systems for both its synthesis and subsequent functionalization.
Classical synthetic methods like the Friedel-Crafts acylation often require stoichiometric amounts of Lewis acid catalysts, leading to significant waste. wum.edu.pl The development of recyclable, solid-acid catalysts or more efficient homogeneous catalysts could mitigate these environmental concerns. Furthermore, transition-metal catalysis offers powerful alternatives. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to construct the benzophenone (B1666685) core. nih.gov
A particularly promising area is the direct C-H functionalization of the this compound scaffold. This strategy avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps. nih.gov For example, a directed C-H activation approach could enable the selective introduction of functional groups at positions ortho to the amino or carbonyl groups, providing rapid access to a library of derivatives with diverse properties. Research into novel ligands and metal catalysts, including earth-abundant metals, will be crucial for advancing these methodologies. acs.org
Table 2: Comparison of Potential Catalytic Systems for Synthesis and Functionalization
| Catalytic System | Reaction Type | Potential Application | Potential Advantages |
|---|---|---|---|
| Palladium/Ligand Complex | Suzuki or Buchwald-Hartwig Coupling | Core Synthesis | High functional group tolerance, well-established methodology. |
| Copper(I) or (II) Salts | Ullmann Condensation / C-N Coupling | Synthesis of derivatives | Lower cost compared to palladium. nih.gov |
| Rhodium(III) or Ruthenium(II) | Directed C-H Functionalization | Post-synthesis modification | High atom economy, access to novel derivatives. |
| Zeolites / Solid Acids | Friedel-Crafts Acylation | Core Synthesis | Catalyst recyclability, reduced waste streams. |
Development of Advanced Time-Resolved Spectroscopic Techniques for Elucidating Reaction Dynamics
Benzophenones are a cornerstone of photochemistry, and understanding the excited-state dynamics of this compound is crucial for its application in light-driven processes. bgsu.eduacs.org Advanced time-resolved spectroscopic techniques can provide unprecedented insight into the transient species and reaction pathways that occur on timescales from femtoseconds to microseconds. researchgate.netacs.org
Techniques such as transient absorption (TA) spectroscopy and time-resolved resonance Raman (TR3) spectroscopy can directly observe the formation and decay of excited singlet and triplet states. hku.hkacs.orgresearchgate.net For benzophenone derivatives, intersystem crossing from the initially populated singlet state (S1) to the triplet state (T1) is often a key process. bgsu.eduresearchgate.net Time-resolved spectroscopy can determine the rate and efficiency of this process.
Furthermore, these techniques can characterize the subsequent reactions of the triplet state, such as hydrogen abstraction from a solvent or another molecule to form a ketyl radical. acs.orgnih.govpolyu.edu.hk By studying how the amino and methyl substituents on the this compound scaffold influence these fundamental photochemical events, researchers can better predict and control its reactivity in various applications. nih.gov
Table 3: Application of Time-Resolved Spectroscopy to this compound
| Technique | Timescale | Information Obtained | Relevance |
|---|---|---|---|
| Femtosecond Transient Absorption (fs-TA) | Femtoseconds to Nanoseconds | Singlet excited state lifetime, intersystem crossing rates. researchgate.net | Understanding the initial photophysical events. |
| Nanosecond Time-Resolved Resonance Raman (ns-TR3) | Nanoseconds to Microseconds | Structural information on triplet states and radical intermediates. hku.hkresearchgate.net | Identifying and characterizing reactive species. |
| Laser Flash Photolysis (LFP) | Nanoseconds to Milliseconds | Kinetics of triplet state decay and radical reactions. | Quantifying the reactivity of transient species. |
Computational Design of Derivatives with Tunable Electronic and Photochemical Properties for Specific Research Applications
In silico or computational chemistry provides a powerful tool for the rational design of new molecules with tailored properties, bypassing time-consuming trial-and-error synthesis. anu.edu.auresearchgate.net Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the structural, electronic, and photochemical properties of hypothetical derivatives of this compound before they are ever synthesized. rsc.org
Key properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which determine the molecule's redox potential and electronic absorption spectrum. rsc.org TD-DFT calculations can predict the UV-Visible absorption wavelengths (λmax) and the energies of excited triplet states, which are crucial for applications in photochemistry and as photoinitiators. anu.edu.au
By systematically modifying the structure of this compound in silico—for example, by adding electron-donating or electron-withdrawing groups to either aromatic ring—a library of virtual compounds can be created. Their properties can be calculated and screened to identify candidates with desirable characteristics, such as absorption at a specific wavelength (e.g., 405 nm for 3D printing applications) or a specific triplet state energy for use as a photosensitizer. anu.edu.au This computational pre-screening focuses synthetic efforts on the most promising candidates.
Table 4: Hypothetical Computationally Designed Derivatives and Their Predicted Properties
| Derivative | Modification | Predicted λmax (nm) | Predicted Triplet Energy (kcal/mol) | Potential Application |
|---|---|---|---|---|
| Derivative A | Add -N(CH₃)₂ at para-position of benzoyl ring | ~380-410 | Lowered | Visible-light photoinitiator anu.edu.au |
| Derivative B | Add -CF₃ at para-position of benzoyl ring | ~330-350 | Maintained or slightly raised | UV-curable coatings |
| Derivative C | Replace benzoyl ring with a thienyl group | Red-shifted | Varied | Organic electronics |
Expanding the Scope of Synthetic Intermediate Applications to Emerging Fields in Chemical Science
This compound is a valuable synthetic intermediate, and its utility can be expanded into numerous emerging areas of chemical science. nbinno.comasianpubs.org The presence of three key functional handles—the nucleophilic amino group, the electrophilic carbonyl group, and the aromatic rings amenable to substitution—makes it a highly versatile building block. acs.org
In medicinal chemistry, aminobenzophenones are precursors to a wide range of heterocyclic compounds and pharmacologically active agents, including anti-inflammatory and central nervous system-acting drugs. asianpubs.orgnih.gov The specific substitution pattern of this compound could be leveraged to synthesize novel analogs of known drugs or to build libraries for high-throughput screening. researchgate.net
In materials science, the benzophenone moiety is a well-known photoinitiator for polymerization reactions. beilstein-journals.org Derivatives of this compound could be developed as novel photoinitiators for applications in 3D printing and advanced coatings. anu.edu.au In chemical biology, benzophenones are widely used as photoaffinity labeling probes to study biomolecular interactions. nih.gov The amino group on this compound provides a convenient point for attaching linkers or biomolecules, allowing for the creation of sophisticated probes to investigate protein-ligand interactions and cellular mechanisms. nih.gov
Table 5: Potential Applications of this compound in Emerging Fields
| Emerging Field | Role of this compound | Key Features Utilized | Example Application |
|---|---|---|---|
| Medicinal Chemistry | Scaffold / Precursor | Amino group for derivatization, benzophenone core. nih.gov | Synthesis of novel 1,4-benzodiazepine (B1214927) analogs. wum.edu.pl |
| Materials Science | Photoinitiator Monomer | Carbonyl group (photoreactive), amino group for polymerization. | Development of novel photocurable polymers. |
| Chemical Biology | Photoaffinity Labeling Probe | Photoreactive carbonyl, amino group for conjugation. nih.gov | Identifying the protein targets of a bioactive small molecule. |
| Agrochemicals | Synthetic Building Block | Versatile functional groups for creating complex structures. nbinno.com | Synthesis of new classes of fungicides or herbicides. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-4-methylbenzophenone, and how can reaction conditions be optimized for higher yields?
- Methodology : Use nucleophilic aromatic substitution or coupling reactions with triazine intermediates. For example, triazine derivatives (e.g., 1,3,5-triazin-2-yl amino groups) can be synthesized at 45°C for 1 hour to achieve quantitative yields . Optimize solvent polarity (e.g., DMSO for solubility) and monitor reaction progress via TLC (hexane/EtOH 1:1, Rf ≈ 0.62) . Purify via column chromatography or recrystallization (melting point: 217.5–220°C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- 1H NMR : Identify aromatic protons (δ = 3.86 ppm for methoxy groups; unresolved signals at 171.4–173.0 ppm for triazine carbons) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantification, referencing retention times of analogous benzophenones (e.g., BP1, BP3) .
- Melting Point : Compare observed values (e.g., 58–63°C for 4-methoxybenzophenone) to literature data .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, face shields, and EN 166-certified safety glasses to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for synthesis and handling to minimize inhalation risks .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for aromatic amines .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in drug design?
- Methodology :
- Pharmacophore Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve receptor binding, as seen in agrochemical derivatives .
- Enzyme Inhibition : Test interactions with cytochrome P450 using fluorescence probes (e.g., 2-amino-4'-fluorobenzophenone analogues) .
- In Silico Screening : Perform molecular docking with targets like kinases or GPCRs to prioritize synthetic targets .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodology :
- LC-MS/MS : Detect low-abundance byproducts (e.g., acetylated derivatives) with MRM transitions specific to m/z 228.25 (base peak) .
- Isotopic Labeling : Use 13C-labeled standards to distinguish impurities from the parent compound in complex matrices .
Q. How does the stability of this compound vary under acidic, basic, or photolytic conditions?
- Methodology :
- Stress Testing : Expose the compound to 0.1 M HCl/NaOH (37°C, 24 hours) and UV light (254 nm, 48 hours). Monitor degradation via HPLC .
- Degradation Pathways : Identify hydrolyzed products (e.g., free amines or phenols) using high-resolution MS .
Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be reconciled?
- Methodology :
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra, as solvent polarity alters chemical shifts .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .
Q. What role does this compound play in developing advanced materials (e.g., polymers or coatings)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
